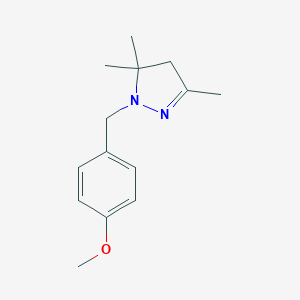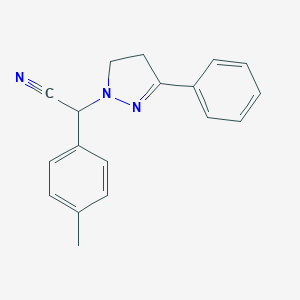
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone, also known as HPI, is a chemical compound with potential therapeutic applications. HPI has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone is not fully understood. However, it is believed that 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways and cellular processes. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have low toxicity in vitro and in vivo. However, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone. One potential direction is to investigate its therapeutic potential in various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, it may be possible to develop 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone analogs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone can be synthesized through a multistep process involving the reaction of 3-nitrophthalic anhydride with ethylene glycol to form 3-nitrophthalic acid monoethyl ester. The ester is then reduced to 3-amino-2-(2-hydroxyethyl)isoindolin-1-one, which is further reacted with glycidol to produce 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone.
Applications De Recherche Scientifique
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Nom du produit |
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-hydroxy-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,10,13-14H,3,6-7H2 |
Clé InChI |
GDQAWECMSKVXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
SMILES canonique |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)

![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)



